molecular formula C7H9ClN2O B7809030 1-Methylpyridinium-2-aldoxime Chloride

1-Methylpyridinium-2-aldoxime Chloride

Cat. No. B7809030
M. Wt: 172.61 g/mol
InChI Key: HIGSLXSBYYMVKI-UHFFFAOYSA-N
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Description

1-Methylpyridinium-2-aldoxime Chloride, also known as Pralidoxime Chloride or 2-PAM Chloride, is a cholinesterase reactivator . It is used as an antidote for organophosphate poisoning . The specific activity of the drug resides in the 2-formyl-1 methylpyridinium ion and is independent of the particular salt employed .


Synthesis Analysis

Pyridinium salts, including this compound, have been synthesized through various routes and have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The molecular formula of this compound is C7H9ClN2O . The average mass is 172.612 Da and the monoisotopic mass is 172.040344 Da .


Chemical Reactions Analysis

The principal action of this compound is to reactivate cholinesterase (mainly outside of the central nervous system) which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound .


Physical And Chemical Properties Analysis

This compound occurs as an odorless, white, nonhygroscopic, crystalline powder which is soluble in water to the extent of 1 g in less than 1 mL . It is stable in air, and it melts between 215°C and 225°C, with decomposition .

Scientific Research Applications

Rapid Determination in Biological Fluids

Groff and Ellin (1969) developed a rapid and accurate method for analyzing N-methylpyridinium-2-aldoxime chloride in plasma, urine, and whole blood. This technique, automated and requiring small sample volumes, can determine concentrations ranging from 3 to 120 µEq./L. in biological fluids at a rate of 40 samples per hour (Groff & Ellin, 1969).

Polarographic Characteristics

Lordi and Cohen (1961) reported on the polarographic characteristics of 1-methylpyridinium aldoximes, noting well-defined, diffusion-controlled cathodic waves indicative of the irreversible reduction of the oxime group to a primary amine (Lordi & Cohen, 1961).

Brain Delivery via Dihydropyridine Derivative

Bodor, Shek, and Higuchi (1975) utilized a dihydropyridine-pyridine type redox system to deliver N-methylpyridinium-2-aldoxime chloride through the blood-brain barrier. The derivative of 1-methylpyridinium-2-aldoxime chloride was quickly oxidized to its original form after crossing the barrier, showing potential for brain cholinesterase reactivation (Bodor, Shek, & Higuchi, 1975).

Structural and Stability Analysis

Foretić et al. (2012) synthesized and characterized 1-methylpyridinium derivatives, including their structures and stability in aqueous environments. The study provided insights into the ionization abilities and predominant ionic forms of these compounds in biological fluids (Foretić et al., 2012).

Renal Elimination Studies

Research by Berglund, Elwin, and Sundwall (1962) on the renal elimination of N-methylpyridinium-2-aldoxime in dogs showed that its excretion exceeded the amount filtered, suggesting active transport as a principal transport mechanism (Berglund, Elwin, & Sundwall, 1962).

Metabolic Conversion Studies

Enander, Sundwall, and Sorbo (1961) identified N-methylpyridinium-2-nitrile in urine from rats and humans treated with N-methylpyridinium-2-aldoxime, indicating metabolic conversions of the compound in the body (Enander, Sundwall, & Sorbo, 1961).

Reactivity and Characterization of Derivatives

Foretić, Picek, Đilović, and Burger (2010) characterized 1-methylpyridinium derivatives and their complexes, providing insights into their reactivity and potential applications (Foretić et al., 2010).

Neuromuscular Block Reversal Studies

Sundwall (1961) explored the effects of different concentrations of N-methylpyridinium-2-aldoxime on neuromuscular block produced by various inhibitors, demonstrating its potential in reversing these blocks (Sundwall, 1961).

Mechanism of Action

Target of Action

Pralidoxime Chloride, also known as 1-Methylpyridinium-2-aldoxime Chloride or [(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium;chloride, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

Organophosphates, such as certain pesticides and nerve gases, inhibit AChE by binding to its active site, leading to an accumulation of acetylcholine in the synaptic cleft . Pralidoxime Chloride acts as an antidote to this inhibition. It binds to the organophosphate-inhibited AChE and reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation allows AChE to resume its role in breaking down acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Pralidoxime Chloride is the cholinergic pathway. By reactivating AChE, Pralidoxime Chloride allows the breakdown of acetylcholine to proceed, thereby restoring normal function at neuromuscular junctions .

Pharmacokinetics

Pralidoxime Chloride is rapidly distributed throughout extracellular fluids . It is believed to be metabolized in the liver and is rapidly excreted in urine . The half-life of Pralidoxime Chloride is approximately 0.8 to 2.7 hours . Due to its poor penetration of the blood-brain barrier, its effects are mainly observed outside of the central nervous system .

Result of Action

The primary result of Pralidoxime Chloride’s action is the reactivation of AChE, which allows the destruction of accumulated acetylcholine to proceed . This restoration of AChE activity leads to the normalization of neuromuscular junction function . In cases of organophosphate poisoning, this can relieve symptoms such as muscle weakness and respiratory depression .

Safety and Hazards

1-Methylpyridinium-2-aldoxime Chloride is considered hazardous. It causes skin irritation and serious eye irritation . It is also toxic to specific target organs, particularly the respiratory system .

Biochemical Analysis

Biochemical Properties

Pralidoxime Chloride plays a crucial role in biochemical reactions, particularly in the reactivation of the enzyme cholinesterase . Organophosphates inhibit cholinesterase by binding to its esteratic site . If administered within 24 hours of organophosphate exposure, Pralidoxime Chloride can reactivate cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Cellular Effects

Pralidoxime Chloride has significant effects on various types of cells and cellular processes. It influences cell function by reactivating cholinesterase, an essential enzyme for normal neuromuscular function . This reactivation allows the destruction of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions .

Molecular Mechanism

The molecular mechanism of action of Pralidoxime Chloride involves its binding to the unblocked, anionic site of the active site of acetylcholinesterase, which has been inactivated by an organophosphate . It then displaces the phosphate from the serine residue, regenerating the fully functional enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pralidoxime Chloride can change over time. For instance, it slows the process of “aging” of phosphorylated cholinesterase to a nonreactivatable form . It also detoxifies certain organophosphates by direct chemical reaction .

Dosage Effects in Animal Models

In animal models, the effects of Pralidoxime Chloride can vary with different dosages . For example, a study showed that post-exposure treatment with a single dose of atropine significantly decreased the number of deaths in animals exposed to an LD50 of carbaryl .

Metabolic Pathways

Pralidoxime Chloride is involved in the metabolic pathway of organophosphate detoxification . It interacts with the enzyme acetylcholinesterase, reactivating it by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .

Transport and Distribution

Pralidoxime Chloride is distributed throughout the extracellular water . Its apparent volume of distribution at steady state has been reported to range from 0.60 to 2.7 L/kg .

properties

IUPAC Name

N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSLXSBYYMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methylpyridinium-2-aldoxime Chloride
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